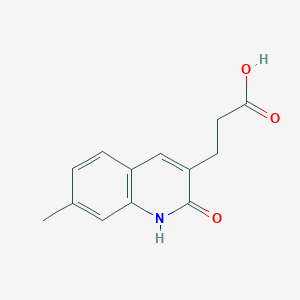

3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(7-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-2-3-9-7-10(4-5-12(15)16)13(17)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTGORMPTISHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core, followed by further functionalization to introduce the propanoic acid group. For instance, the reaction of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid under sublimation conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective starting materials and implement green chemistry principles to minimize environmental impact. The use of aqueous sodium hydroxide and concentrated sulfuric acid in heterocyclization reactions has been reported to be economically efficient and yield high-purity products .

Chemical Reactions Analysis

Esterification and Hydrazide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or hydrazides:

-

Methyl ester synthesis : Reacting with methanol in acidic conditions yields methyl 3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoate.

-

Hydrazide formation : Treatment with hydrazine hydrate produces 3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanehydrazide, a precursor for heterocyclic derivatives .

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, Δ | Methyl ester | 84–89% |

| Hydrazide synthesis | NH<sub>2</sub>NH<sub>2</sub>, EtOH, RT | Propanehydrazide | 78–82% |

Key Spectral Data for Oxadiazole Derivative (Compound 7) :

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 2.81 (t, J = 6.0 Hz, CH<sub>2</sub>CO), 4.37 (t, J = 6.0 Hz, NCH<sub>2</sub>), 7.10–7.48 (m, Ar–H).

-

MS (MALDI) : m/z 269.33 [M + Na]<sup>+</sup>.

Amide Coupling Reactions

The carboxylic acid forms amides via activation with coupling agents:

-

DCC-mediated coupling : Reacting with alkylamines in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields N-alkyl-3-(7-methyl-2-oxoquinolin-3-yl)propanamides .

-

Azide coupling : Hydrazoic acid (HN<sub>3</sub>) facilitates the synthesis of N-hydroxypropanamides .

Representative N-Isopropyl Propanamide (Compound 9c) :

-

<sup>13</sup>C NMR : δ 22.6 (CH<sub>3</sub>), 32.4 (CH<sub>2</sub>CO), 172.7 (C=O amide).

-

Cytotoxicity : IC<sub>50</sub> = 2.32 µM against MCF-7 breast cancer cells.

Decarboxylation and Cyclocondensation

Under thermal or basic conditions:

-

Decarboxylation : Heating induces CO<sub>2</sub> loss, forming 3-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanal.

-

Claisen-Schmidt condensation : Reacts with aromatic aldehydes to form α,β-unsaturated ketones (e.g., 3-(7-methyl-2-oxoquinolin-3-yl)acryloyl derivatives) .

Table 2: Bioactivity of Selected Derivatives

| Compound | Biological Activity | IC<sub>50</sub>/Inhibition |

|---|---|---|

| N-Ethyl propanamide | EGFR inhibition | 16.89 nM (97% inhibition) |

| Oxadiazole derivative | Antiproliferative (MCF-7) | IC<sub>50</sub> = 1.32 µM |

Alkaline Hydrolysis and Functionalization

The quinolin-2-one ring undergoes hydrolysis in basic media:

-

Ring-opening : Aqueous NaOH cleaves the lactam ring, forming 3-(2-aminophenyl)-3-oxopropanoic acid derivatives .

-

Recyclization : Acidic workup regenerates the quinolinone structure or forms pyranoquinoline hybrids .

Electrophilic Aromatic Substitution

The methyl group at position 7 directs electrophilic substitution:

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 5 or 8 .

-

Halogenation : Bromine in acetic acid yields 6-bromo-7-methyl derivatives .

This compound’s versatility in forming pharmaceutically relevant heterocycles and bioactive amides underscores its utility in medicinal chemistry. Rigorous spectral validation (NMR, MS) and biological screening (e.g., EGFR inhibition assays) confirm the efficacy of its derivatives .

Scientific Research Applications

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 233.25 g/mol

Structural Characteristics

The compound features a β-keto acid functional group, which is crucial for its chemical reactivity and biological activity. The presence of the methyl group at position seven enhances its efficacy in various applications.

Research indicates that compounds similar to 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid exhibit significant biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

-

Enzyme Inhibition :

- Compounds in this class may act as enzyme inhibitors, which could be beneficial in treating diseases where enzyme activity plays a critical role.

Interaction Studies

Interaction studies involving this compound have highlighted its potential interactions with various biological targets:

-

Target Identification :

- Research has focused on identifying specific proteins or enzymes that interact with this compound, which could elucidate its mechanism of action.

-

Binding Affinity Studies :

- Investigations into the binding affinities of this compound with target proteins can provide insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core but differs in the functional groups attached to the ring.

2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have carboxamide groups instead of the propanoic acid moiety.

Uniqueness

3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound that belongs to the class of quinoline derivatives. Its unique structure, characterized by a β-keto acid functional group, contributes significantly to its biological activity. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the β-keto acid moiety enhances its chemical reactivity and biological interactions. The compound can undergo various reactions, making it a versatile candidate for medicinal chemistry applications.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds showed moderate broad-spectrum activity against various bacterial strains. The agar diffusion method indicated that this compound possesses notable antibacterial efficacy:

| Compound | Activity Level | Bacterial Strains Tested |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 1,3-diethoxy-2-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-1,3-dioxopropan-2-yl-carbamic acid | High | S. epidermidis |

The screening results suggest that this compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer properties. In vitro studies have indicated that this compound can inhibit cancer cell proliferation. A related study reported significant anti-proliferative activity against MCF-7 breast cancer cells with an IC50 value of approximately 1.4 µM:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.4 | Induction of apoptosis via caspase activation |

| Panc-1 | 1.2 | Cell cycle arrest at G2/M phase |

The mechanism involves apoptosis induction and cell cycle arrest, highlighting the potential of this compound in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, quinoline derivatives have shown promise in reducing inflammation. Compounds similar to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of quinoline derivatives:

- Antimicrobial Screening : A study synthesized various propanoic acid derivatives and evaluated their antimicrobial effectiveness using the agar diffusion method. The results indicated that compounds with the β-keto acid structure exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : Research on quinolone-based compounds revealed their ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. The study highlighted the role of caspases and mitochondrial factors in mediating these effects .

Q & A

Q. What are the recommended methods for synthesizing 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, and how do reaction conditions vary based on amine characteristics?

The synthesis typically involves amidation of intermediates like ethyl 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with cycloalkylamines. Reaction conditions depend on the amine's physical properties:

- Low-boiling amines : Use excess amine in boiling alcohol (e.g., ethanol or methanol) to drive the reaction to completion .

- High-boiling/crystalline amines : Alternative methods like refluxing in aprotic solvents (e.g., DMF) with catalytic acid/base may be required to ensure solubility and reactivity .

Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized by -NMR and LC-MS.

Q. How should stock solutions of this compound be prepared to ensure solubility and stability in biological assays?

- Solubility profile : The compound is soluble in ethanol (~2 mg/mL), DMSO (~1 mg/mL), and PBS (pH 7.2, ~1 mg/mL). For aqueous buffers, dissolve directly in PBS to minimize organic solvent residues (e.g., <0.1% DMSO) .

- Stability : Prepare fresh solutions for cell-based assays to avoid hydrolysis. For long-term storage, lyophilize aliquots at -20°C under inert gas (argon or nitrogen) .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structural confirmation : -NMR (DMSO-d6, 500 MHz) for proton environments, LC-MS (ESI+) for molecular ion peaks, and FT-IR for functional groups (e.g., carbonyl at ~1700 cm) .

- Impurity profiling : Compare retention times against reference standards (e.g., EP impurities A–N) using validated pharmacopeial methods .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with different cycloalkylamines?

- Steric hindrance : Bulky amines (e.g., cyclooctyl) require longer reaction times (24–48 hrs) and elevated temperatures (80–100°C) .

- Electron-deficient amines : Use coupling agents like HATU or DCC to activate the carbonyl intermediate, improving nucleophilic attack efficiency .

- Yield tracking : Monitor reaction progress via TLC (silica gel, UV visualization) and optimize stoichiometry (amine:ester ratio ≥ 2:1) .

Q. How can contradictions in biological activity data across studies be addressed?

- Assay variability : Standardize protocols for osteoclast inhibition (e.g., RAW 264.7 cell differentiation with RANKL) and amyloid-β aggregation (Thioflavin-T fluorescence) .

- Metabolite interference : Use LC-MS/MS to quantify compound stability in biological matrices (e.g., plasma, brain homogenates) and confirm target engagement .

- Dose-response validation : Perform parallel experiments with positive controls (e.g., alendronate for bone resorption, curcumin for amyloid inhibition) .

Q. What advanced spectroscopic methods elucidate its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., RANKL or Aβ42) on sensor chips to measure binding kinetics (, , ) .

- NMR titration : Monitor chemical shift perturbations in - HSQC spectra of proteins (e.g., Aβ42) upon compound addition to map binding sites .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies (e.g., key residues in RANKL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.